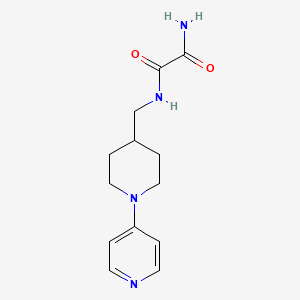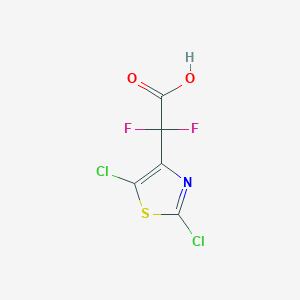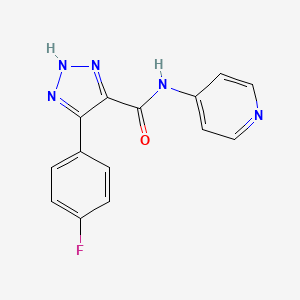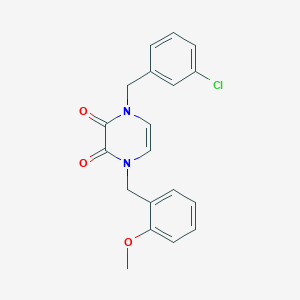
1-(3-Chlorobenzyl)-4-(2-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-4-(2-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of dihydropyrazine-2,3-dione derivatives and has been found to exhibit promising pharmacological properties.
科学的研究の応用
Nucleophilic Substitution Reactions
One application of this compound in scientific research involves its role in nucleophilic substitution reactions. Cheeseman and Godwin (1971) explored various displacement reactions of chloropyrazines, revealing that 2,3-dichloropyrazine with sodium benzyl oxide forms 2,3-dibenzyloxypyrazine in boiling benzene, but in boiling xylene, it yields the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione (Cheeseman & Godwin, 1971).
Synthesis of Dihydropyrazines
Blake, Porter, and Sammes (1972) reported on the synthesis of dihydropyrazines. They found that cis-3,6-Dibenzylpiperazine-2,5-dione reacts with the Meerwein salt to afford a mixture of the cis- and trans-dihydropyrazines, which are useful in further chemical transformations (Blake, Porter, & Sammes, 1972).
Marine Red Alga Compounds
In 2012, Xu et al. isolated a new bromophenol C-N coupled with diketopiperazine from the marine red alga Symphyocladia latiuscula. This study contributes to the understanding of marine natural products and their potential applications in pharmaceuticals (Xu et al., 2012).
Reactions of Methoxybenzylidene Derivatives
Tetere, Rāviņa, Rijkure, and Zicāne (2011) investigated reactions of methoxybenzylidene derivatives, including those related to 1-(3-Chlorobenzyl)-4-(2-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione. These derivatives are useful as structural blocks in synthesizing various chemical structures (Tetere et al., 2011).
Antitubercular Activity Studies
Samala et al. (2014) synthesized and evaluated analogues of a related compound for their antitubercular properties. Such research highlights the potential therapeutic applications of these compounds in treating tuberculosis (Samala et al., 2014).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-8-3-2-6-15(17)13-22-10-9-21(18(23)19(22)24)12-14-5-4-7-16(20)11-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSCVNNZCIEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)

![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)
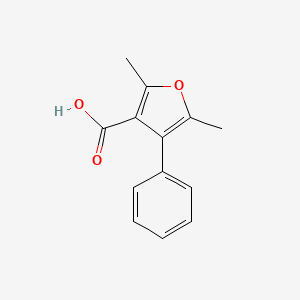
![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

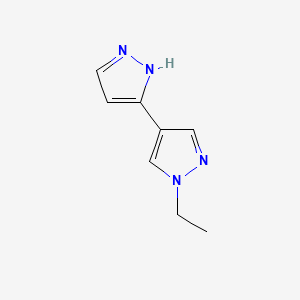

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)
